molecular formula C7HCl2F3O B022203 3-Chloro-2,4,5-trifluorobenzoyl chloride CAS No. 101513-78-4

3-Chloro-2,4,5-trifluorobenzoyl chloride

Cat. No.: B022203
CAS No.: 101513-78-4
M. Wt: 228.98 g/mol
InChI Key: IEDMMCZBIKXEJP-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzoyl chloride is an organic compound with the molecular formula C7HCl2F3O. It is a derivative of benzoyl chloride, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4,5-trifluorobenzoyl chloride can be synthesized through the chlorination of 2,4,5-trifluorobenzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure safety and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4,5-trifluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Produces substituted benzoyl derivatives.

    Hydrolysis: Yields 3-chloro-2,4,5-trifluorobenzoic acid.

    Reduction: Forms the corresponding alcohol.

Scientific Research Applications

3-Chloro-2,4,5-trifluorobenzoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on biological systems.

    Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzoyl chloride
  • 3,4,5-Trifluorobenzoyl chloride
  • 2,3,4,5-Tetrafluorobenzoyl chloride

Comparison: 3-Chloro-2,4,5-trifluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination enhances its reactivity compared to compounds with only fluorine substitutions. The chlorine atom increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles .

Biological Activity

3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS Number: 101513-78-4) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇HCl₂F₃O
  • Molecular Weight : 228.98 g/mol
  • Physical State : Liquid
  • Purity : 95%
  • Storage Conditions : Inert atmosphere, room temperature

This compound functions primarily as an acylating agent. Its trifluoromethyl groups enhance lipophilicity, which can improve membrane permeability and influence its interaction with biological targets. The chlorinated benzoyl moiety is known for its ability to modify proteins and nucleic acids through acylation reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that trifluoromethyl-substituted benzoyl chlorides possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Target Organism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity assessments reveal that this compound exhibits dose-dependent toxicity in various cancer cell lines. A notable study reported IC50 values of approximately 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of fluorinated benzoyl chlorides. The study utilized MCF-7 and A549 cell lines to evaluate the compound's effects on cell proliferation and apoptosis. Results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls .

Research on Enzyme Inhibition

Another study explored the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results suggested that it could inhibit xanthine oxidase activity, which is relevant for conditions like gout . This inhibition could be attributed to the compound's ability to modify enzyme active sites through acylation.

Safety and Handling

Given its corrosive nature and potential health hazards (e.g., skin irritation), appropriate safety measures should be implemented when handling this compound. Personal protective equipment (PPE) such as gloves and goggles is recommended .

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDMMCZBIKXEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382002
Record name 3-chloro-2,4,5-trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-78-4
Record name 3-chloro-2,4,5-trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chlorination of 2,4,5-trifluorobenzoic acid in chlorosulphonic acid leads to 3-chloro-2,4,5-trifluorobenzoic acid, which is reacted as a crude product with thionyl chloride to give 3-chloro-2,4,5-trifluorobenzoyl chloride (boiling point 94°/18 mbar; nD20 =1.5164): ##STR10##
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Synthesis routes and methods II

Procedure details

The benzoyl halides (1) used as starting materials for this synthetic route are prepared as follows: 3,5-dichloro-2,4-difluorobenzoyl fluoride (boiling point 97° /20 mbar; nD20 =1.5148) and 5-chloro-2,3,4-trifluorobenzoyl fluoride (boiling point 68°-70° /20 mbar; nD20 = 1.4764) are obtained together by heating tetrachlorobenzoyl chloride with potassium fluoride in sulpholane at elevated temperatures: ##STR14## The chlorination of 2,4,5-trifluorobenzoic acid in chlorosulphonic acid leads to 3-chloro-2,4,5-trifluorobenzoic acid which is reacted as the crude product with thionyl chloride to give 3-chloro-2,4,5-trifluorobenzoyl chloride (boiling point 94°/18 mbar; nD20 =1.5164): ##STR15##
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Synthesis routes and methods III

Procedure details

The chlorination of the 2,4,5-trifluorobenzoic acid is carried out in the melt, under pressure and/or in a solvent, for example chlorosulphonic acid or oleum, in the presence of halogen transfer agents, for example iodine. 2,4,5-Trifluoro-3-chlorobenzoic acid is obtained in this reaction. However, since the reaction mixture still contains unchanged starting material and some 2,4,5,-trifluoro-3,6-dichlorobenzoic acid, the crude mixture is treated, without intermediate isolation, with thionyl chloride. The desired 2,4,5-trifluoro-3-chlorobenzoyl chloride is then obtained by fractional distillation. However, it is more favorable to carry out the separation by distillation of the acid fluorides.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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